1-[2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane
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Description
Sequential 1,3-N- to C- and 1,3-C- to C-Migration of Sulfonyl Groups
The synthesis of 1,4-diazepines is a notable process due to the sequential migration of sulfonyl groups, which is a unique transformation in organic chemistry. This process involves a thermal aza-[5 + 2] cycloaddition reaction of indoloazomethine ylides with dialkyl acetylenedicarboxylates under mild conditions. The result is the formation of C-sulfonylated 1,4-diazepines, which are compounds of interest due to their potential biological activity. The mild conditions and operational simplicity of this synthesis make it an attractive method for constructing complex diazepine structures .
Reactions of Azines and Formation of Benzoxazepines
The study of azine phosphoranes reveals a variety of reactions leading to the formation of heterocyclic compounds. For instance, the reaction of azine phosphoranes with benzalphthalide under reflux in xylene produces 6-(phenylmethylene)-5H-pyrazolo[1,5-d][2,4]benzoxazepines. The reaction mechanism proposed for these transformations includes the formation of azine ylidene intermediates, which can further react to form the final heterocyclic compounds. The structure and configuration of these compounds have been determined through NOE experiments and X-ray crystallographic analysis, providing a deeper understanding of the molecular structure of these complex molecules .
Multicomponent [5 + 2] Cycloaddition Reaction
The multicomponent [5 + 2] cycloaddition reaction is a significant advancement in the synthesis of 1,4-diazepines. This reaction involves the use of air-stable azomethine ylides, which are prepared via a rhodium-catalyzed reaction between pyridines and 1-sulfonyl-1,2,3-triazoles. The resulting 1,4-diazepine compounds are of interest due to their biological activity. The ability to efficiently prepare azomethine ylides with an unusual charge distribution pattern is crucial for the success of this synthetic approach. This method represents the first example of catalytic multicomponent [5 + 2] cycloaddition reactions, highlighting its potential for the synthesis of biologically active compounds .
Scientific Research Applications
Synthesis Techniques
- Synthesis of N-Heterocycles: A study by Matlock et al. (2015) outlines a concise synthesis of various N-heterocycles, including azepines, using α-phenylvinylsulfonium salts. This method offers high regio- and diastereoselectivity, an important aspect in the synthesis of complex molecules like 1-[2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane (Matlock et al., 2015).
Chemical Properties and Applications
Ionic Liquids
The research by Belhocine et al. (2011) discusses the creation of new families of room-temperature ionic liquids using azepane. These ionic liquids, derived from azepane, have promising applications in various fields due to their unique properties (Belhocine et al., 2011).
Tetrazolium Salts Synthesis
Ishiyama et al. (1997) synthesized a water-soluble disulfonated tetrazolium salt, which is reduced by NADH to produce a formazan dye. This compound is useful in cell viability assays and as a sensitive chromogenic indicator (Ishiyama et al., 1997).
Synthesis of Fused Heterocycles
El-Nabi (2002) reported the synthesis of various heterocycles from 1-aryl-5-methoxypyrrolones, which could have implications for the synthesis of related compounds like 1-[2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane (El-Nabi, 2002).
Electroluminescent Devices
Bezvikonnyi et al. (2020) conducted a study on diphenylsulfone-based hosts, including derivatives with 4-methoxyphenyl substitutions. These compounds show potential in electroluminescent devices, which is relevant to the structural properties of 1-[2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane (Bezvikonnyi et al., 2020).
Biological and Pharmaceutical Research
- Photoaffinity Labeling Experiments: A study by Rizk et al. (2006) on the lifetimes and reactivities of 1,2-didehydroazepines, which are used in photoaffinity labeling experiments, provides insights into the potential biomedical applications of azepine derivatives (Rizk et al., 2006).
properties
IUPAC Name |
5-(azepan-1-yl)-4-(benzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-27-18-13-11-17(12-14-18)20-23-21(29(25,26)19-9-5-4-6-10-19)22(28-20)24-15-7-2-3-8-16-24/h4-6,9-14H,2-3,7-8,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEAKWAQLQLLKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCCCCC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane |
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